molecular formula C20H34ClNO B13739633 dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride CAS No. 13313-82-1

dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride

Cat. No.: B13739633
CAS No.: 13313-82-1
M. Wt: 339.9 g/mol
InChI Key: XNVBQYASRKXLHY-UHFFFAOYSA-N
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Description

Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride is a chemical compound with the molecular formula C20H34ClNO and a molecular weight of 339.943 g/mol. This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a 2-propan-2-ylphenyl group and an azanium chloride moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride involves several steps. One common synthetic route includes the reaction of 2-methyl-1-(2-propan-2-ylphenyl)cyclohexanol with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants to a specific temperature and maintaining the reaction for a set period to ensure complete conversion. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

Scientific Research Applications

Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride is utilized in various scientific research fields, including:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is used in studies involving cell signaling and receptor interactions due to its ability to interact with specific molecular targets.

    Medicine: Research on this compound includes its potential therapeutic applications, such as its role in drug development and pharmacological studies.

    Industry: It is employed in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context of the study.

Comparison with Similar Compounds

Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride can be compared with other similar compounds, such as:

    2-Methyl-1-phenyl-2-propanol: This compound shares a similar structural motif but lacks the azanium chloride moiety, resulting in different chemical properties and applications.

    N,N-dimethyl-2-({2-methyl-1-[2-(propan-2-yl)phenyl]cyclohexyl}oxy)ethylamine: This compound is structurally related but differs in the substitution pattern on the cyclohexyl ring, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

13313-82-1

Molecular Formula

C20H34ClNO

Molecular Weight

339.9 g/mol

IUPAC Name

dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride

InChI

InChI=1S/C20H33NO.ClH/c1-16(2)18-11-6-7-12-19(18)20(22-15-14-21(4)5)13-9-8-10-17(20)3;/h6-7,11-12,16-17H,8-10,13-15H2,1-5H3;1H

InChI Key

XNVBQYASRKXLHY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C2=CC=CC=C2C(C)C)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

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